D-Pantolactone
Description
Molecular Architecture and Stereochemical Configuration
D-(-)-Pantolactone, chemically designated as (3R)-3-hydroxy-4,4-dimethyloxolan-2-one , is a γ-lactone derivative with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its structure consists of a five-membered oxolan-2-one ring substituted with a hydroxyl group at position 3 and two methyl groups at position 4 (Figure 1). The stereochemical configuration at the C3 position is R , conferring chirality to the molecule.
The dominant conformer adopts an equatorial orientation of the hydroxyl group relative to the lactone ring, as revealed by molecular rotational resonance (MRR) spectroscopy. This conformation minimizes steric hindrance between the hydroxyl group and the geminal dimethyl substituents, stabilizing the molecule. Quantum mechanical calculations further confirm that this equatorial arrangement is energetically favorable by 8.6 kJ/mol compared to axial conformers.
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₀O₃ |
| Molecular weight | 130.14 g/mol |
| Specific rotation | [α]²⁵_D = −50.5° (c=2, H₂O) |
| IUPAC name | (3R)-3-hydroxy-4,4-dimethyloxolan-2-one |
Crystalline Structure and Conformational Dynamics
In the solid state, D-(-)-Pantolactone crystallizes in enantiomorphic space groups devoid of centrosymmetry, mirror planes, or glide reflections, consistent with its chiral nature. X-ray diffraction studies reveal a monoclinic lattice with unit cell parameters dependent on solvent-mediated aggregation. For example, in carbon tetrachloride (CCl₄), the molecule forms cyclic homochiral dimers via intermolecular hydrogen bonding between the hydroxyl and carbonyl groups (O···O distance: ~2.8 Å). This dimerization broadens spectroscopic bands in the carbonyl (1750–1800 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) regions, as observed in IR and vibrational circular dichroism (VCD) spectra.
Molecular dynamics (MD) simulations highlight conformational flexibility in solution. The five-membered ring exhibits puckering dynamics , quantified using pseudorotation phase angles (Pθ) and amplitude parameters. In polar solvents like dimethyl sulfoxide (DMSO), the molecule remains predominantly monomeric, whereas nonpolar solvents (e.g., CCl₄) promote aggregation. Clustering analysis based on collective variables (CVs) identifies six principal conformational families, with the equatorial hydroxyl conformer representing >99% of populated states.
Comparative Analysis with Related γ-Lactone Derivatives
D-(-)-Pantolactone shares structural homology with simpler γ-lactones, such as γ-butyrolactone (C₄H₆O₂), but distinct differences arise from its dimethyl and hydroxyl substituents (Table 2).
| Feature | D-(-)-Pantolactone | γ-Butyrolactone |
|---|---|---|
| Molecular weight | 130.14 g/mol | 86.09 g/mol |
| Substituents | 3-hydroxy, 4,4-dimethyl | Unsubstituted |
| Melting point | 88–93°C | −44°C |
| Chirality | Chiral (R-configuration) | Achiral |
| Hydrogen bonding | Intermolecular dimerization | Limited self-association |
The geminal dimethyl groups in D-(-)-Pantolactone increase steric bulk, raising its melting point by ~130°C compared to γ-butyrolactone. Additionally, the hydroxyl group enables unique reactivity, such as enzymatic resolution by D-lactonase , which selectively hydrolyzes the D-enantiomer with >99% enantiomeric excess (ee). In contrast, γ-butyrolactone lacks stereogenic centers and participates in fewer asymmetric synthetic applications.
Spectroscopically, D-(-)-Pantolactone exhibits a split carbonyl stretch (1755 cm⁻¹ in monomers vs. 1730 cm⁻¹ in dimers) absent in γ-butyrolactone, underscoring its aggregation-dependent spectral signatures. These structural nuances make D-(-)-Pantolactone a versatile chiral building block in asymmetric synthesis, distinct from simpler γ-lactone analogs.
Properties
IUPAC Name |
(3R)-3-hydroxy-4,4-dimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERHXTVXHNVDKA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@@H]1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881249 | |
| Record name | D-Pantolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-04-2 | |
| Record name | D-Pantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pantolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R)- | |
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| Record name | D-Pantolactone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-β,β-dimethyl-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.059 | |
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| Record name | Pantolactone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J288D7O0JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Microbial Asymmetric Hydrolysis of DL-Pantolactone
Principle and Microbial Selection
Microbial asymmetric hydrolysis exploits enantioselective lactone-hydrolyzing enzymes to preferentially hydrolyze the D-enantiomer in racemic DL-pantolactone. Patents EP0436730A1 and US5275949A identify fungi from genera Fusarium, Aspergillus, and Penicillium as optimal biocatalysts. These strains exhibit D-form specificity, converting D-pantolactone to D-pantoic acid while leaving L-pantolactone intact.
The reaction mechanism involves lactonase enzymes that cleave the ester bond in this compound, yielding D-pantoic acid. The pH-dependent activity of these enzymes necessitates buffering systems, typically hydroxides or carbonates of alkaline metals, to maintain optimal pH (3–8).
Process Parameters and Optimization
Batch, semi-batch, and continuous operations are viable, with substrate concentrations ranging from 10 to 500 g/L. Typical conditions include:
- Temperature : 10–50°C
- Reaction Time : Several hours to 3 days (batch)
- pH Control : Automated titration with inorganic bases (e.g., NaOH, NH₃)
Post-hydrolysis, L-pantolactone is extracted using organic solvents (e.g., ethyl acetate), while D-pantoic acid undergoes lactonization under acidic conditions (e.g., HCl, 80–100°C) to regenerate this compound. The recovered L-enantiomer is racemized chemically (e.g., heating with alkali) and recycled, achieving near-quantitative yields.
Table 1: Microbial Hydrolysis Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Substrate Concentration | 500 g/L | |
| Optical Purity (D-form) | >99% e.e. | |
| Racemization Efficiency | 98–100% | |
| Overall Yield | 85–92% |
Multi-Enzymatic Deracemization
Enzyme Cascade Design
A three-enzyme system (AmeLPLDH, ZpaCPR, BsGDH) enables deracemization of DL-pantolactone without racemization. Amycolatopsis methanolica L-pantolactone dehydrogenase (AmeLPLDH) oxidizes L-pantolactone to ketopantolactone, which Zygosaccharomyces parabailii conjugated polyketone reductase (ZpaCPR) reduces stereoselectively to this compound. Bacillus subtilis glucose dehydrogenase (BsGDH) regenerates NADPH via glucose oxidation.
Whole-Cell Biocatalysis
Co-expressing these enzymes in E. coli BL21(DE3) simplifies cofactor recycling. Under optimized conditions (pH 7.5, 30°C, 1.25 M substrate), the system achieves 98.6% e.e. and 107.7 g/(L·d) productivity. This method bypasses racemization steps, reducing waste and operational complexity.
Chemical Synthesis via Aldol Condensation
Aldol Condensation Route
CN110498781B discloses a chemical synthesis starting with paraformaldehyde and isobutyraldehyde. The aldol condensation forms hydroxypivalaldehyde, which undergoes subsequent oxidation and cyclization to yield DL-pantolactone. Key steps include:
- Aldol Reaction : Catalyzed by tertiary amines (e.g., triethylamine) at 60–80°C.
- Oxidation : Hydrogen peroxide or O₂ converts hydroxypivalaldehyde to hydroxypivalic acid.
- Lactonization : Acid-catalyzed cyclization (e.g., H₂SO₄) forms DL-pantolactone.
Comparative Analysis of Preparation Methods
Efficiency and Sustainability
- Microbial Hydrolysis : High optical purity (>99% e.e.) and substrate tolerance (500 g/L) make it industrially dominant. However, pH control and racemization add complexity.
- Enzymatic Deracemization : Greener profile with 98.6% e.e. and 107.7 g/(L·d) productivity. Requires genetic engineering expertise.
- Chemical Synthesis : Rapid but racemic, suitable for bulk DL-pantolactone production.
Economic Considerations
Microbial methods incur lower catalyst costs (reusable cells) versus enzymatic systems (enzyme expression). Chemical routes, while fast, face rising solvent disposal regulations.
Chemical Reactions Analysis
Types of Reactions
Pantolactone undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by lactonases to produce pantoic acid.
Reduction: Conversion of ketopantolactone to D-pantolactone using enzymes like conjugated polyketone reductase.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lactonases at pH 7.0 and 40°C.
Reduction: Enzymatic reduction using glucose dehydrogenase and glucose for coenzyme regeneration.
Major Products
Hydrolysis: Pantoic acid.
Reduction: This compound.
Scientific Research Applications
Biological Significance
D-(-)-Pantolactone is significant in several biological contexts:
- Vitamin Synthesis : It is a precursor to pantothenic acid, which is vital for synthesizing coenzyme A, a critical cofactor in various metabolic pathways, including fatty acid metabolism and the Krebs cycle .
- Pharmaceutical Intermediates : D-(-)-Pantolactone serves as a chiral building block in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs. Its ability to participate in asymmetric synthesis makes it valuable for producing enantiomerically pure compounds .
Industrial Applications
The industrial applications of D-(-)-Pantolactone are extensive:
Case Study 1: Biocatalytic Kinetic Resolution
A study reported the expression of a novel D-lactonase in E. coli, which exhibited high hydrolysis activity towards D,L-pantolactone, facilitating its conversion into D-(-)-pantolactone with high enantiomeric excess . This method showcases the potential for developing cost-effective biocatalytic processes for industrial applications.
Case Study 2: Whole-cell Biotransformation
Research highlighted a whole-cell biotransformation approach using engineered E. coli strains that achieved significant yields of D-(-)-pantolactone under optimized conditions, demonstrating its viability for large-scale production . The biphasic reaction system minimized substrate hydrolysis, enhancing overall efficiency.
Mechanism of Action
Pantolactone exerts its effects primarily through its role as an intermediate in the synthesis of pantothenic acid. The enzymatic conversion of pantolactone to pantoic acid involves the hydrolysis of the lactone ring by lactonases . This process is crucial for the production of vitamin B5, which is involved in various metabolic pathways .
Comparison with Similar Compounds
Enantiomeric Comparison: D-(-)-Pantolactone vs. L-(+)-Pantolactone
The enantiomeric purity of D-(-)-pantolactone ((R)-configuration) is crucial for its bioactivity. In contrast, the L-(+)-enantiomer is inactive in pantothenic acid synthesis. Studies using chiral tags confirm that only the (R)-form forms heterochiral complexes at higher concentrations, which are essential for downstream biochemical reactions . Enzymatic methods, such as recombinant Escherichia coli expressing L-pantolactone dehydrogenase, achieve >99% enantiomeric excess (ee) for D-(-)-pantolactone, highlighting its industrial preference over the L-form .
Table 1: Enantiomeric Properties
| Property | D-(-)-Pantolactone | L-(+)-Pantolactone |
|---|---|---|
| Configuration | (R) | (S) |
| Bioactivity | Active in vitamin synthesis | Inactive |
| Enantiomeric Excess (ee) | >99% via enzymatic routes | Not applicable |
| Synthetic Method | Asymmetric hydrogenation | Rarely synthesized |
Structural and Functional Comparison with Gamma-Butyrolactone (GBL)
Both D-(-)-pantolactone and GBL are lactones, but structural differences dictate their applications. GBL lacks the hydroxyl and dimethyl groups, resulting in lower polarity (logP ~0.3 vs. -0.97 to -0.46 for pantolactone) and distinct solubility profiles . While GBL is a solvent and recreational drug, D-(-)-pantolactone’s polar groups enable its use in hydrophilic pharmaceutical formulations.
Table 2: Physical Properties
| Property | D-(-)-Pantolactone | Gamma-Butyrolactone (GBL) |
|---|---|---|
| Molecular Weight | 130.14 g/mol | 86.09 g/mol |
| Melting Point | 91°C | -45°C |
| Solubility | Water, ethanol, ether | Miscible with polar solvents |
| logP | -0.97 to -0.46 | 0.3 |
| Applications | Pharmaceuticals, cosmetics | Solvent, industrial uses |
Functional Comparison with Myristic Acid in Quorum Sensing Inhibition
D-(-)-Pantolactone and myristic acid both inhibit bacterial quorum sensing (QS) in Pseudomonas aeruginosa, reducing pyocyanin production and protease activity by >50% at 1 mM concentrations . However, myristic acid (a saturated fatty acid) operates via lipid-mediated pathways, while pantolactone’s lactone structure may mimic QS signal molecules. Neither compound affects bacterial growth, distinguishing them from traditional antibiotics .
Biological Activity
D-(-)-Pantolactone is a chiral compound that serves as an important intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. This article explores the biological activity of D-(-)-pantolactone, focusing on its synthesis, enzymatic processes, and potential applications in pharmaceuticals.
D-(-)-Pantolactone is a lactone form of pantothenic acid and plays a crucial role in various biological processes. Its significance lies not only in its function as a precursor to essential vitamins but also in its potential therapeutic applications, particularly as a fatty acid synthase (FAS) inhibitor.
2.1 Enzymatic Deracemization
Recent studies have demonstrated the feasibility of using biocatalysts for the efficient deracemization of D,L-pantolactone to produce D-(-)-pantolactone with high optical purity. A three-enzyme cascade involving L-pantolactone dehydrogenase (LPLDH), conjugated polyketone reductase (CPR), and glucose dehydrogenase (GDH) has been optimized for this purpose. The engineered E. coli strains expressing these enzymes achieved an enantiomeric excess (e.e.) of over 98% after 36 hours of reaction time, highlighting the efficiency of this method .
| Enzyme | Source Organism | e.e. (%) | Reaction Time (h) |
|---|---|---|---|
| LPLDH | AmeLPLDH | 88.1 | 36 |
| CPR | ZpaCPR | - | - |
| GDH | BsGDH | - | - |
2.2 Microbial Fermentation
Microbial fermentation methods utilizing various fungi such as Fusarium, Aspergillus, and Rhizopus have also been explored for the production of D-(-)-pantolactone from D,L-pantolactone. These microorganisms exhibit lactone-hydrolyzing capabilities that facilitate the conversion of D,L-pantolactone into D-pantoic acid, which can then be lactonized to yield D-pantolactone .
3.1 Fatty Acid Synthase Inhibition
D-(-)-pantolactone has been identified as a component in novel series of FAS inhibitors, which are being investigated for their potential in treating obesity. The synthesized compounds containing the D-(-)-pantolactone moiety demonstrated moderate inhibitory activity against mouse FAS, suggesting that this compound could play a significant role in metabolic regulation .
3.2 Case Studies
A study published in PubMed highlighted the synthesis and biological evaluation of compounds featuring D-(-)-pantolactone, emphasizing its role in inhibiting fatty acid synthesis pathways. The results indicated that specific derivatives exhibited promising activity, warranting further investigation into their pharmacological properties .
4. Conclusion
D-(-)-pantolactone is not only an essential intermediate for vitamin synthesis but also holds significant promise as a therapeutic agent due to its biological activities, particularly as an FAS inhibitor. Ongoing research into its enzymatic production and biological applications will likely enhance its utility in pharmaceuticals.
Q & A
Q. How is D-(-)-Pantolactone utilized in transition-metal-free synthesis of heterocycles, and what are the critical reaction parameters?
- Methodological Answer : It serves as a chiral building block in multi-step syntheses (e.g., norsesquiterpene alkaloids). Key steps include thermal cyclization (120°C with DMAD) and oxidation (DDQ). Reaction monitoring via TLC/GC-MS ensures intermediate purity, while catalytic hydrogenation (10% Pd/C) finalizes stereochemistry .
Q. What strategies resolve stereochemical inconsistencies in derivatives of D-(-)-Pantolactone?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) separates enantiomers. X-ray crystallography confirms absolute configuration, while DFT calculations model steric and electronic effects. Comparative NMR studies with known standards validate stereochemical outcomes .
Q. How can computational methods predict the reactivity of D-(-)-Pantolactone in novel reactions?
- Methodological Answer : Molecular descriptors (e.g., topological polar surface area: 46.5 Ų, logP: 0.5) inform QSAR models. Software like Gaussian simulates reaction pathways, focusing on nucleophilic attack at the lactone carbonyl. Experimental validation via kinetic studies (e.g., monitoring by IR spectroscopy) corroborates predictions .
Q. What methodologies address discrepancies in reported catalytic activities of D-(-)-Pantolactone derivatives?
- Methodological Answer : Systematic reviews of literature data identify variables (e.g., solvent, temperature). Controlled replicate experiments under standardized conditions isolate confounding factors. Statistical tools (ANOVA) analyze variance, while meta-regression models quantify reproducibility across studies .
Q. How can researchers assess the environmental impact of D-(-)-Pantolactone in aquatic systems?
- Methodological Answer : Ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) evaluate LC₅₀ values. Biodegradation studies under OECD guidelines measure half-life in water. Analytical methods (GC-MS) detect trace residues, with mitigation strategies including photocatalytic degradation .
Guidelines for Methodological Rigor
- Data Validation : Cross-reference physicochemical data (e.g., melting point, optical rotation) with peer-reviewed studies to identify anomalies. Replicate key experiments under identical conditions to confirm reproducibility .
- Experimental Design : Use factorial design (DoE) to optimize reaction parameters (temperature, catalyst loading) for yield and enantioselectivity. Include control groups (e.g., racemic mixtures) in stereochemical studies .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
